Pentanamide, N-(aminocarbonyl)-
Description
Pentanamide, N-(aminocarbonyl)- (IUPAC name: N-carbamoylpentanamide) is a derivative of pentanamide where the nitrogen atom is substituted with a carbamoyl group (-NH-C(=O)-NH₂). This structural feature imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and material science.
Properties
CAS No. |
23549-55-5 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-carbamoylpentanamide |
InChI |
InChI=1S/C6H12N2O2/c1-2-3-4-5(9)8-6(7)10/h2-4H2,1H3,(H3,7,8,9,10) |
InChI Key |
LJUXMSCJJCTTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanamide, N-(aminocarbonyl)- can be synthesized through various methods. One common approach involves the reaction of pentanoic acid with ammonia or an amine under controlled conditions to form the amide linkage. The reaction typically requires a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of pentanamide, N-(aminocarbonyl)- often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, N-(aminocarbonyl)- undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed:
Hydrolysis: Pentanoic acid and ammonia or an amine.
Reduction: Corresponding amine.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
Pentanamide, N-(aminocarbonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of pentanamide, N-(aminocarbonyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in non-covalent interactions, which contribute to its stability and reactivity. These interactions can influence the compound’s biological activity, including its potential antiviral and antioxidant effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pentanamide derivatives vary primarily in their N-substituents, which significantly influence their properties and applications. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., bromo in N-(aminocarbonyl)-2-bromo-pentanamide) reduce solubility but enhance thermal stability .
- Aromatic substituents (e.g., 4-methoxyphenyl) improve drug-likeness and biological activity, as seen in the anthelmintic derivative .
- Heterocyclic moieties (e.g., pyridinylmethyl) are leveraged for targeted drug delivery due to their coordination and hydrogen-bonding capabilities .
Reactivity Trends :
- Carbamoyl groups undergo hydrolysis under acidic or basic conditions, enabling controlled release of bioactive amines .
- Methoxyphenyl derivatives exhibit stability under physiological conditions, critical for in vivo efficacy .
Physicochemical Properties
- Solubility: N-(aminocarbonyl)-2-bromo-pentanamide has a solubility of 3.69 × 10⁻² mol/L, lower than non-halogenated analogs due to increased hydrophobicity .
- Thermal Stability : Higher melting points (e.g., 223.08°C for the bromo derivative) correlate with stronger intermolecular forces from halogen bonds .
- Partition Coefficients : N-(4-methoxyphenyl)pentanamide has a calculated logP of 2.1, balancing lipophilicity and aqueous solubility for oral bioavailability .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural elucidation of N-(aminocarbonyl)pentanamide, and how should data interpretation be approached?
- Answer : Employ a combination of infrared spectroscopy (IR) to identify carbonyl and amide functional groups (stretching vibrations at ~1650–1750 cm⁻¹ and ~1550–1650 cm⁻¹, respectively) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent arrangements. For example, the amide proton in N-(aminocarbonyl)pentanamide typically appears as a broad singlet near δ 6.5–7.5 ppm in ¹H NMR. Mass spectrometry (MS) can confirm molecular weight via parent ion peaks. Cross-reference spectral data with the NIST Chemistry WebBook for validation . Structural ambiguity in substituent positioning can be resolved using IUPAC nomenclature rules for branched amides (e.g., prioritizing the longest carbon chain) .
Q. How can researchers experimentally determine the aqueous solubility of N-(aminocarbonyl)pentanamide under varying pH and temperature conditions?
- Answer : Use a factorial design approach to systematically vary pH (3–10) and temperature (25–60°C). Prepare saturated solutions in buffered media, equilibrate for 24 hours, and quantify solubility via gravimetric analysis or UV-Vis spectrophotometry (calibration curve at λ_max ≈ 210–230 nm). Compare results with published solubility data from the Handbook of Aqueous Solubility Data , which reports pentanamide derivatives’ solubility trends in polar solvents . Note discrepancies due to ionic strength or impurities by replicating experiments with HPLC-purified samples .
Q. What synthetic routes are reported for N-(aminocarbonyl)pentanamide, and how can reaction conditions be optimized?
- Answer : Common methods include amide coupling (e.g., pentanoic acid chloride with urea derivatives) or nucleophilic substitution of activated esters. For example, react 1-benzyl-4-phenylamino-piperidine intermediates with valeryl chloride under anhydrous conditions (dry THF, 0°C → RT, 12 h) to form analogous amides, followed by deprotection . Optimize yields using response surface methodology (RSM) to adjust molar ratios, solvent polarity, and catalyst loading (e.g., DMAP for acylation). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of N-(aminocarbonyl)pentanamide in nucleophilic environments, and what theoretical frameworks validate these predictions?
- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions, identifying electrophilic sites (e.g., carbonyl carbon). Compare activation energies for nucleophilic attack (e.g., hydroxide ion) with experimental kinetic data. Align results with frontier molecular orbital (FMO) theory , which correlates HOMO-LUMO gaps with reactivity. Validate models using NIST IR data to confirm predicted vibrational modes for reaction intermediates .
Q. What methodological strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for N-(aminocarbonyl)pentanamide across studies?
- Answer : Conduct a systematic meta-analysis to identify variables affecting data reproducibility:
- Experimental conditions : Compare purity assays (e.g., elemental analysis vs. HPLC), crystallization solvents, and heating rates in DSC for melting point determination.
- Theoretical alignment : Use Guiding Principle 2 (linking data to a conceptual framework) to assess whether discrepancies arise from differing assumptions (e.g., ideal solution behavior in solubility models vs. real-world interactions) .
- Replication studies : Reproduce key experiments with controlled protocols (e.g., IUPAC-standardized methods for melting point determination) .
Q. How should researchers design experiments to investigate the degradation pathways of N-(aminocarbonyl)pentanamide under thermal stress?
- Answer : Implement a pre-test/post-test control group design :
- Pre-test : Characterize the compound’s stability via thermogravimetric analysis (TGA) and DSC to identify decomposition onset temperatures.
- Post-test : Expose samples to incremental thermal stress (e.g., 100–200°C, inert vs. oxidative atmospheres) and analyze degradation products using GC-MS or LC-HRMS.
- Theoretical framework : Link degradation mechanisms (e.g., Hofmann elimination or hydrolysis) to activation energy models derived from Arrhenius plots. Reference EPACT-based environmental fate studies for analogous compounds to predict byproduct toxicity .
Methodological and Theoretical Considerations
Q. How can researchers align their experimental design with ontological and epistemological principles when studying N-(aminocarbonyl)pentanamide?
- Answer : Define the compound’s ontological status (e.g., as a discrete chemical entity with emergent properties) and epistemological goals (e.g., understanding its reactivity vs. application-driven synthesis). For example, a positivist approach might prioritize quantitative structure-activity relationship (QSAR) models, while a constructivist framework could explore synthetic pathways through iterative hypothesis testing. This alignment ensures methodological choices (e.g., spectroscopic vs. computational prioritization) are theory-consistent .
Q. What factorial design parameters are critical for optimizing the synthesis and purification of N-(aminocarbonyl)pentanamide?
- Answer : Use a 2³ factorial design to evaluate:
- Independent variables : Reaction temperature (X₁), catalyst concentration (X₂), solvent polarity (X₃).
- Response variables : Yield (%), purity (HPLC area %), reaction time (h).
- Analysis : Fit data to a polynomial regression model to identify interactions (e.g., X₁X₂ for temperature-catalyst synergy). Validate via ANOVA (p < 0.05) and confirm optimal conditions with central composite design (CCD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
